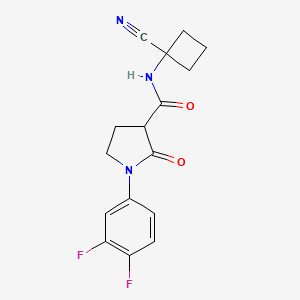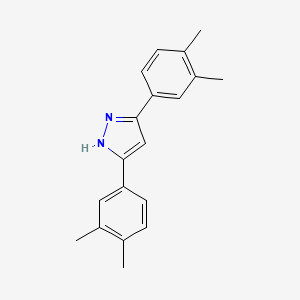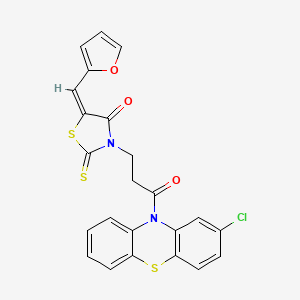
(E)-3-(3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of different amines with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating a variety of structural modifications to enhance their biological activity. These modifications often aim at improving antiproliferative activity against human leukemia cell lines through cell cycle stage-dependent and dose-dependent manners (Chandrappa et al., 2009). Microwave-assisted synthesis has also been employed for the efficient preparation of these compounds, highlighting modern approaches to chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray powder diffraction (XRPD). These methods confirm the unique structural features of the compounds, such as the presence of furan and phenothiazine rings, which are crucial for their biological activity (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation with chloroacetyl chloride, and interactions with aromatic amines, leading to the formation of spiro compounds, hydrazono compounds, and Schiff bases. These reactions expand the chemical diversity and potential applications of these compounds (Kandeel, 2000).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various biological and pharmaceutical fields. The crystal structure investigations provide insights into the solid-state arrangement and molecular packing of these compounds, aiding in the understanding of their physical characteristics (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability under various conditions, and interactions with biological targets, are essential for their biological efficacy. Studies have shown that the electron-donating groups on the thiazolidinone moiety significantly influence their anticancer properties, demonstrating the importance of chemical modifications in enhancing biological activity (Chandrappa et al., 2009).
Aplicaciones Científicas De Investigación
Anticancer Applications
A study on novel thioxothiazolidin-4-one derivatives, including compounds similar to the one , revealed potent anticancer and antiangiogenic effects in vivo. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumors. They also exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).
Another study focused on the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These compounds were evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study concluded that certain derivatives exhibited potent anticancer activity, with a significant role played by the electron-donating groups on the thiazolidinone moiety in enhancing this activity (Chandrappa et al., 2009).
Antimicrobial Activities
Compounds containing thiazolidinone and phenothiazine nuclei have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Salvi et al., 2009).
Synthesis and Biological Activity
The synthesis of various thiazolidinone derivatives and their biological activities have been explored, showing a range of pharmacological effects, including antimicrobial and potential anticancer properties. These studies emphasize the versatility of thiazolidinone derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Zidar et al., 2009; Havrylyuk et al., 2010).
Propiedades
IUPAC Name |
(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFDTRIOJIZBU-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

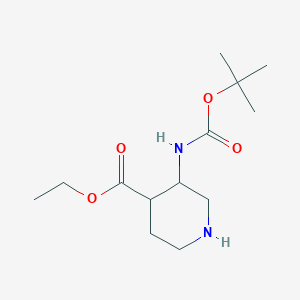
![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
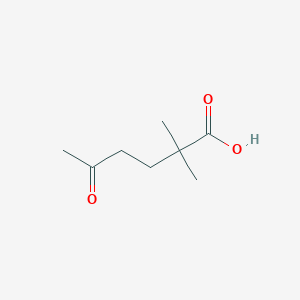


![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)
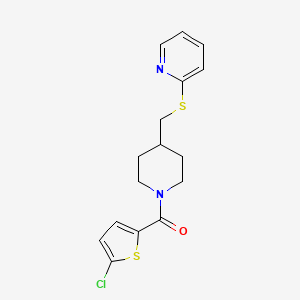
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
